Cas no 511-05-7 (9(1H)-Phenanthrenone,2,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-,(4aS,10aS)-)

9(1H)-Phenanthrenone,2,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-,(4aS,10aS)- structure
511-05-7 structure
Produktname:9(1H)-Phenanthrenone,2,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-,(4aS,10aS)-
CAS-Nr.:511-05-7
MF:C20H28O2
MW:300.43512
CID:372252
PubChem ID:94162

9(1H)-Phenanthrenone,2,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-,(4aS,10aS)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 9(1H)-Phenanthrenone,2,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-,(4aS,10aS)-
    • 9(1H)-Phenanthrenone,2,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-,(...
    • Sugiol
    • 10-Deoxoxanthoperol
    • 12-hidroxyabieta-8,11,13-trien-7-one
    • 12-Hydroxy-abieta-8,11,13-trien-7-on
    • 12-hydroxy-abieta-8,11,13-trien-7-one
    • 12-Hydroxyabieta-8,11,13-triene-7-one
    • 7-oxo-8,11,13-abietatrien-12-ol
    • NSC 122421
    • SCHEMBL1086916
    • 511-05-7
    • CHEBI:138961
    • 6-Hydroxy-7-isopropyl-1,1,4a-trimethyl-2,3,4,4a,10,10a-hexahydrophenanthren- 9(1H)-one
    • C21822
    • DTXSID70965374
    • (+)-Sugiol
    • (4aS,10aS)-6-hydroxy-1,1,4a-trimethyl-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthren-9-one
    • Podocarpa-8,11,13-trien-7-one, 12-hydroxy-13-isopropyl-
    • AKOS040760726
    • CHEMBL195296
    • FS-7573
    • 12-Hydroxyabieta-8,11,13-trien-7-one
    • (4aS,10aS)-6-hydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahy dro-2H-phenanthren-9-one
    • 9(1H)-Phenanthrenone, 2,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-, (4aS-trans)-
    • 12-Hydroxyabieta-8,11,13-trien-7-one #
    • Podocarpa-8,13-trien-7-one, 12-hydroxy-13-isopropyl-
    • 6-HYDROXY-1,1,4A-TRIMETHYL-7-(PROPAN-2-YL)-1,2,3,4,4A,9,10,10A-OCTAHYDROPHENANTHREN-9-ONE
    • NSC-122421
    • 9(1H)-Phenanthrenone,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-, (4aS-trans)-
    • 7-Oxoferruginol
    • 6-hydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one
    • AKOS032948922
    • 12-Hydroxy-13-isopropyl-Podocarpa-8,11,13-trien-7-one
    • Isomicropinic acid
    • IPEHJNRNYPOFII-UHFFFAOYSA-N
    • NSC122421
    • DTXCID801393044
    • DA-49080
    • Podocarpa-8,11,13-trien-7-one, 12-hydroxy-13-isopropyl-(8CI)
    • (4aS,10aS)-6-hydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one
    • 12-hydroxyabieta-8(14),9(11),12-trien-7-one
    • 9(1H)-Phenanthrenone, 2,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-, (4aS-trans)-(9CI)
    • Inchi: InChI=1S/C20H28O2/c1-12(2)13-9-14-15(10-16(13)21)20(5)8-6-7-19(3,4)18(20)11-17(14)22/h9-10,12,18,21H,6-8,11H2,1-5H3/t18-,20+/m0/s1
    • InChI-Schlüssel: IPEHJNRNYPOFII-AZUAARDMSA-N
    • Lächelt: CC(C)C1=CC2=C(C=C1O)[C@@]3(C)CCCC(C)(C)[C@@H]3CC2=O

Berechnete Eigenschaften

  • Genaue Masse: 300.20900
  • Monoisotopenmasse: 300.208930132g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 22
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 453
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 2
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topologische Polaroberfläche: 37.3Ų

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.0±0.1 g/cm3
  • Siedepunkt: 437.2±45.0 °C at 760 mmHg
  • Flammpunkt: 186.4±21.3 °C
  • PSA: 37.30000
  • LogP: 5.18600
  • Dampfdruck: 0.0±1.1 mmHg at 25°C

9(1H)-Phenanthrenone,2,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-,(4aS,10aS)- Sicherheitsinformationen

9(1H)-Phenanthrenone,2,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-,(4aS,10aS)- Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TargetMol Chemicals
TN2243-1mg
Sugiol
511-05-7
1mg
¥ 4520 2024-07-19
Aaron
AR00DHPK-5mg
(4aS,10aS)-6-hydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahy dro-2H-phenanthren-9-one
511-05-7 98%
5mg
$657.00 2025-02-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S13540-5mg
SUGIOL
511-05-7
5mg
¥4640.0 2021-09-07
A2B Chem LLC
AG28380-5mg
(4aS,10aS)-6-hydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahy dro-2H-phenanthren-9-one
511-05-7 98.5%
5mg
$577.00 2024-04-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2243-1 mg
Sugiol
511-05-7
1mg
¥2353.00 2022-04-26
TargetMol Chemicals
TN2243-1 mg
Sugiol
511-05-7 98%
1mg
¥ 4,520 2023-07-10

9(1H)-Phenanthrenone,2,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-,(4aS,10aS)- Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Catalysts: Cytochrome P450 reductase
Referenz
Functional Integration of Two CYP450 Genes Involved in Biosynthesis of Tanshinones for Improved Diterpenoid Production by Synthetic Biology
Mao, Yaping; Ma, Ying; Chen, Tong; Ma, Xiaohui; Xu, Yanqin; et al, ACS Synthetic Biology, 2020, 9(7), 1763-1770

9(1H)-Phenanthrenone,2,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-,(4aS,10aS)- Raw materials

9(1H)-Phenanthrenone,2,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-,(4aS,10aS)- Preparation Products

9(1H)-Phenanthrenone,2,3,4,4a,10,10a-hexahydro-6-hydroxy-1,1,4a-trimethyl-7-(1-methylethyl)-,(4aS,10aS)- Verwandte Literatur

Empfohlene Lieferanten
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:511-05-7)Sugiol
TBW00925
Reinheit:>98%
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preis ($):Untersuchung